molecular formula C13H13NO4 B7750795 4-hydroxy-6-propoxyquinoline-3-carboxylicacid CAS No. 111185-92-3

4-hydroxy-6-propoxyquinoline-3-carboxylicacid

Cat. No.: B7750795
CAS No.: 111185-92-3
M. Wt: 247.25 g/mol
InChI Key: QHIMSSNWTXCKGC-UHFFFAOYSA-N
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Description

Overview of Quinolone Carboxylic Acids in Medicinal Chemistry Research

Quinolone carboxylic acids represent a significant class of heterocyclic compounds that have been a cornerstone of medicinal chemistry research for decades. chemicalbook.comgoogle.com Since the introduction of nalidixic acid in 1962, the quinolone core has been the foundation for a vast array of synthetic antibacterial agents. chemicalbook.com These compounds, particularly the fluoroquinolones, are noted for their broad-spectrum and potent activity, leading to their use as second-line treatments for tuberculosis by the World Health Organization. chemicalbook.com

The versatility of the quinolone structure has allowed for extensive chemical modifications, leading to the discovery of a wide range of biological activities beyond antibacterial effects. nih.gov Research has revealed that derivatives of the 4-quinolone-3-carboxylic acid motif possess activities such as antitumor, anti-HIV, and modulatory effects on cannabinoid receptors. chemicalbook.comgoogle.com This chemical scaffold is considered a "privileged structure" in drug design, meaning it is capable of binding to multiple, diverse biological targets. google.com The therapeutic potential of quinolones has been investigated for a variety of diseases, including malaria, fungal and viral infections (such as Hepatitis C and Herpes Simplex), cancer, and inflammation. nih.gov

Table 1: Investigated Therapeutic Applications of Quinolone Carboxylic Acid Derivatives

Therapeutic Area Specific Application / Target
Infectious Diseases Antibacterial (including Tuberculosis), Antimalarial, Antifungal, Antiviral (HIV, HCV, HSV)
Oncology Antitumor agents, Sensitizing cells to chemotherapy
Immunology Immunomodulation, Anti-inflammatory
Neurology Cannabinoid Receptor (CB2) modulation

Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold in Research

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a core structural framework that is integral to the activity of many quinolone compounds. Its discovery as an antibacterial agent was serendipitous, emerging as a byproduct during the synthesis of the antimalarial drug chloroquine. mdpi.com This discovery paved the way for the development of the vast class of fluoroquinolone antibiotics. mdpi.com

The significance of this scaffold lies in its versatility as a building block for creating compounds with diverse biological functions. google.com Researchers have utilized this molecular framework to develop agents with antiviral, antibiotic, antitumor, and antiparasitic properties. google.com The 4-hydroxy group and the 3-carboxylic acid group are key features that often play a crucial role in the compound's mechanism of action, such as interacting with enzyme active sites. For example, the carboxylate portion of similar structures has been shown to form important interactions, such as salt bridges, with target enzymes like dihydroorotate (B8406146) dehydrogenase.

Derivatives are often synthesized by modifying various positions on the quinoline (B57606) ring system. mdpi.comgoogle.com These modifications are intended to alter the compound's potency, spectrum of activity, and pharmacokinetic properties. The inherent reactivity of the scaffold allows for the attachment of various functional groups, leading to a broad chemical space for drug discovery. mdpi.com

Table 2: Examples of Research on 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

Derivative Class Investigated Activity Research Focus
Fluoroquinolones Antibacterial Development of potent, broad-spectrum antibiotics.
C-6 Substituted Derivatives Antiviral (HCV) Exploration of substitutions with aromatic moieties to inhibit HCV polymerase. nih.gov
N-1 Substituted Derivatives Antiviral (HCV) Investigation of hydroxyethyl (B10761427) and hydroxypropyl groups for activity. nih.gov
General Derivatives Light Stabilizers Use in protecting organic materials from the effects of light, oxygen, and heat.

Research Landscape of 4-Hydroxy-6-propoxyquinoline-3-carboxylic acid

Specific academic research focusing exclusively on 4-hydroxy-6-propoxyquinoline-3-carboxylic acid is limited in publicly available literature. The compound represents a specific analogue within the broader class of 6-alkoxy-4-hydroxyquinoline-3-carboxylic acids. While direct studies are scarce, its structure suggests potential areas of scientific interest based on the known activities of related compounds.

The key structural features of this molecule are the 4-hydroxyquinoline-3-carboxylic acid core, which provides the foundational biological activity, and the propoxy group (-O-CH₂CH₂CH₃) at the 6-position. The introduction of alkoxy groups at various positions on the quinoline scaffold is a known strategy in medicinal chemistry to modulate a compound's properties. For instance, studies on 1-alkoxy derivatives have been conducted to evaluate their antimicrobial activity.

Furthermore, patent literature discloses the use of 4-hydroxyquinoline-3-carboxylic acid derivatives, where the 6-position can be substituted with an -O-alkyl group (such as propoxy), as stabilizers for organic materials against degradation by light, heat, and oxygen. This indicates a potential application outside of medicinal chemistry. The historical pharmaceutical interest in these derivatives for applications against bacteria, parasites, and tumors suggests that 4-hydroxy-6-propoxyquinoline-3-carboxylic acid could be a candidate for similar biological screening. google.com The synthesis of such a compound would likely follow established methods for creating substituted quinoline-3-carboxylic acids, involving the cyclization of substituted anilines with malonic acid derivatives.

Future research could focus on the synthesis of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid and a thorough evaluation of its biological profile, including its potential as an antimicrobial, antiviral, or antitumor agent, leveraging the knowledge gained from the extensive studies on its parent scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-6-propoxy-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-5-18-8-3-4-11-9(6-8)12(15)10(7-14-11)13(16)17/h3-4,6-7H,2,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMSSNWTXCKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208649
Record name 1,4-Dihydro-4-oxo-6-propoxy-3-quinolinecarboxylic acid
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Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111185-92-3
Record name 1,4-Dihydro-4-oxo-6-propoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111185-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-6-propoxy-3-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-Hydroxy-6-propoxyquinoline-3-carboxylic acid

The construction of the 4-hydroxy-6-propoxyquinoline-3-carboxylic acid core can be achieved through several established synthetic routes, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions.

Friedländer Condensation Approaches

The Friedländer synthesis is a fundamental method for constructing quinoline (B57606) rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or malonic ester. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by either an acid or a base. organicreactions.orgresearchgate.net

For the specific synthesis of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, a plausible Friedländer approach would involve the reaction of 2-amino-5-propoxyacetophenone with diethyl malonate. The proposed mechanism proceeds through an initial base-catalyzed aldol-type condensation between the ketone and the enolate of diethyl malonate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the ester carbonyl, and a subsequent dehydration step to yield the aromatic quinoline ring system.

Table 1: Proposed Friedländer Synthesis Reactants
2-Aminoaryl Ketoneα-Methylene CompoundProduct
2-amino-5-propoxyacetophenoneDiethyl malonateEthyl 4-hydroxy-6-propoxyquinoline-3-carboxylate

Other Established Synthetic Routes

Beyond the Friedländer approach, several other named reactions are pivotal for the synthesis of 4-hydroxyquinoline-3-carboxylic acids.

Gould-Jacobs Reaction: This is one of the most widely applicable methods for synthesizing 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the reaction of a substituted aniline, in this case, 4-propoxyaniline, with diethyl ethoxymethylenemalonate (DEEM). ablelab.eumdpi.com This initial step forms an anilinomethylenemalonate intermediate. The subsequent step involves a high-temperature thermal cyclization, which proceeds via a 6-electron process to form the quinoline ring, yielding ethyl 4-hydroxy-6-propoxyquinoline-3-carboxylate. wikipedia.orgresearchgate.net The final step to obtain the target carboxylic acid is a saponification (alkaline hydrolysis) of the ethyl ester, typically using aqueous sodium hydroxide, followed by acidification. chemicalbook.comchemicalbook.com

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound in the presence of a base. organicreactions.orgwikipedia.org To apply this method for the target molecule, 5-propoxyisatin would be required as the starting material. The isatin ring is first opened by the base to form an α-keto-anilino acid, which then condenses with a carbonyl compound (such as pyruvic acid) to form the final quinoline-4-carboxylic acid derivative. wikipedia.orgresearchgate.net

Niementowski Reaction: A variation of quinoline synthesis, the Niementowski reaction involves the thermal condensation of an anthranilic acid with a ketone or aldehyde. wikipedia.orgdrugfuture.com For this specific target, the reaction would necessitate 4-propoxyanthranilic acid as the starting material. While effective for producing 4-hydroxyquinolines, this method is generally less direct for installing the 3-carboxylic acid group compared to the Gould-Jacobs reaction. clockss.orgcrossref.org

Derivatization and Structural Modification of the 4-Hydroxy-6-propoxyquinoline-3-carboxylic Acid Core

The 4-hydroxy-6-propoxyquinoline-3-carboxylic acid scaffold possesses multiple reactive sites, including the 4-hydroxyl group, the 3-carboxylic acid, and the quinoline ring nitrogen, allowing for a wide range of structural modifications.

Alkylation and Acylation Reactions

The functional groups on the quinoline core are amenable to standard alkylation and acylation reactions.

O-Alkylation and O-Acylation: The nucleophilic 4-hydroxyl group can be readily converted into an ether via Williamson ether synthesis or transformed into an ester through reaction with an acyl chloride or anhydride. For instance, O-acetylation can be achieved by heating the parent compound with acetic anhydride. researchgate.net

N-Alkylation: The nitrogen atom of the quinoline ring can also undergo alkylation. This transformation is particularly relevant in the synthesis of quinolone antibiotics, where an alkyl group at the N-1 position is a common structural feature.

Substituent Effects on the Propoxy Moiety and Quinoline Ring

The electronic properties of the quinoline ring system dictate its reactivity. The benzene portion of the molecule is more susceptible to electrophilic substitution than the pyridine portion. scribd.com The 6-propoxy group is an ortho-, para-directing electron-donating group, which activates the carbocyclic ring towards electrophilic attack, primarily at the C-5 and C-7 positions.

Table 2: Influence of Substituents on Quinoline Ring Reactivity
PositionSubstituent TypeEffect on Benzene RingExpected Site of Electrophilic Attack
C-6Propoxy (Electron-Donating)ActivationC-5, C-7
C-6Nitro (Electron-Withdrawing)DeactivationC-5, C-7 (strongly deactivated)

Preparation of Ester and Amide Analogs

The carboxylic acid at the C-3 position is a key handle for derivatization into a variety of ester and amide analogs.

Esterification: Esters are readily prepared via Fischer esterification, which involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid. researchgate.net This method is commonly used and is integral to the final stages of the Gould-Jacobs synthesis pathway. mdpi.com

Amidation: The synthesis of amides typically requires activation of the carboxylic acid. A common two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. msu.edunih.gov Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using various peptide coupling reagents (e.g., DCC, EDC). A diverse range of ester and amide derivatives of the 4-hydroxyquinoline-3-carboxylic acid scaffold have been reported, highlighting the synthetic utility of this functional group. google.comnih.gov

Green Chemistry Principles in the Synthesis of Quinolone Carboxylic Acids

The synthesis of quinolone carboxylic acids, including 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, has traditionally involved methods that are often associated with drawbacks such as long reaction times, the use of hazardous chemicals, and the generation of significant waste. nih.gov In response to growing environmental and economic concerns, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes for these important compounds. nih.gov Green chemistry focuses on designing chemical processes that minimize environmental impact by reducing waste, energy consumption, and the use of toxic reagents. researchgate.neteurekaselect.com

The application of green chemistry to quinolone synthesis aims to improve yield, selectivity, and energy efficiency while utilizing safer chemicals and biodegradable substances. tandfonline.com Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents and catalysts, and the development of one-pot synthesis procedures that reduce the number of steps and simplify work-up. nih.govqeios.com

Several green chemistry principles are particularly relevant to the synthesis of quinolone carboxylic acids:

Waste Prevention: Minimizing the generation of waste products is a primary goal. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com

Less Hazardous Chemical Synthesis: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. tandfonline.comijpsjournal.com

Safer Solvents and Auxiliaries: Reducing or eliminating the use of toxic organic solvents. Green solvents such as water, ethanol, isopropanol, and ionic liquids are preferred alternatives. researchgate.nettandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Methods like microwave-assisted synthesis are employed to reduce energy consumption and reaction times. tandfonline.comijbpas.com

Use of Catalysts: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Catalysts used in green synthesis are often recoverable and reusable. researchgate.netijbpas.com

Research Findings in Green Synthesis

Recent research has demonstrated the successful application of these principles to the synthesis of various quinolone derivatives. These modern approaches offer significant advantages over classical methods like the Gould-Jacobs reaction, which often requires high temperatures and harsh conditions. qeios.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. ijbpas.com It facilitates molecular heating through dipole rotation and ionic conduction, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating methods. tandfonline.comijbpas.com For instance, a catalyst-free, one-pot condensation reaction to produce quinoline derivatives in ethanol under microwave irradiation achieved excellent yields of 88–96% in just 8–10 minutes, compared to 72–90% yields in 4–6 hours using classical methods. tandfonline.com Similarly, Malvacio et al. reported a microwave-assisted one-pot synthesis of quinolone derivatives from p-substituted anilines and diethyl ethoxymethylenemalonate, highlighting the high yields and short reaction times achieved. qeios.com

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional -Ethanol4-6 hours72-90% tandfonline.com
Microwave Catalyst-freeEthanol8-10 minutes88-96% tandfonline.com
Microwave -Diphenyl etherShortHigh qeios.com

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. tandfonline.com Water is an ideal green solvent due to its non-toxic and readily available nature. tandfonline.com Verma et al. developed a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones using water as a solvent at 90°C, catalyzed by p-toluene sulfonic acid (p-TSA), achieving yields of 60–94%. tandfonline.com Other green catalysts that have proven effective in synthesizing quinoline analogs include ammonium acetate and potassium carbonate (K2CO3). researchgate.net The use of such catalysts in greener solvents like ethanol and water supports the eco-friendly synthesis of these compounds. researchgate.net

CatalystSolventReactionYield (%)Reference
p-Toluene sulfonic acid (p-TSA)WaterOne-pot synthesis of pyrimido[4,5-b]quinolones60-94% tandfonline.com
Ammonium AcetateGreener solvents (e.g., ethanol, water)Synthesis of quinoline analogsEffective researchgate.net
Potassium Carbonate (K2CO3)Greener solvents (e.g., ethanol, water)Synthesis of quinoline analogsEffective researchgate.net

Ultrasonication and Other Techniques: Ultrasonication is another energy-efficient technique that has been applied to the synthesis of quinolones. qeios.comresearchgate.net Like microwave assistance, it can enhance reaction rates and yields. Other green strategies include the use of photocatalysts, biocatalysts, and solvent-free reaction conditions, all of which contribute to reducing the environmental footprint of quinolone synthesis. qeios.comresearchgate.net These advanced methodologies are part of a paradigm shift away from conventional protocols towards more sustainable chemical production. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, both ¹H and ¹³C NMR would be indispensable.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The aromatic protons on the quinoline (B57606) ring would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating propoxy group and the electron-withdrawing carboxylic acid group. The protons of the propoxy group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. oregonstate.edu The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-190 ppm. oregonstate.edu The carbons of the quinoline ring would appear in the aromatic region (typically 100-170 ppm), with their specific shifts influenced by the substituents. oregonstate.edu The three distinct carbons of the propoxy group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid

Protons Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 broad singlet
Quinoline Aromatic Protons 7.0 - 9.0 multiplets
Propoxy (-OCH₂CH₂CH₃) ~4.0 triplet
Propoxy (-OCH₂CH₂CH₃) ~1.8 sextet

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 165 - 190
Quinoline Aromatic Carbons 100 - 170
Propoxy (-OC H₂CH₂CH₃) 60 - 80
Propoxy (-OCH₂C H₂CH₃) 20 - 40

Note: The data in the tables above are predicted values based on general principles of NMR spectroscopy and data for analogous compounds. Specific experimental values for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid are not currently available in the cited sources.

Mass Spectrometry (LC/MS, HRMS) in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ekb.eg When coupled with liquid chromatography (LC), it allows for the separation and identification of individual components in a mixture. ekb.eg

For 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, LC/MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural insights by revealing characteristic losses of small molecules such as water (H₂O) or carbon dioxide (CO₂) from the parent ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present. nih.govresearchgate.net

The IR spectrum of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid is expected to display several characteristic absorption bands. spectroscopyonline.com A very broad O-H stretching band from the carboxylic acid group would be anticipated in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically between 1700 and 1730 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations and C-H stretching from the aromatic ring and the propoxy group would be observed.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline core would likely produce strong signals in the Raman spectrum.

Table 3: Expected Characteristic Infrared Absorption Bands for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Aromatic/Alkyl C-H Stretch 2850 - 3100
Carboxylic Acid C=O Stretch 1700 - 1730
Aromatic C=C Stretch 1450 - 1600

Note: The data in this table are based on typical ranges for the indicated functional groups and not on experimental data for the specific compound.

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

Obtaining a suitable single crystal of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid would allow for an unambiguous determination of its solid-state structure. nih.govresearchgate.net The analysis would confirm the planar nature of the quinoline ring system and reveal the orientation of the carboxylic acid and propoxy substituents. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which govern the crystal packing. researchgate.net To date, no published crystal structure for this specific compound has been found.

Biological Activity and Mechanistic Investigations

In Vitro Antimicrobial Research of 4-Hydroxy-6-propoxyquinoline-3-carboxylic acid Analogs

Analogs of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid have demonstrated notable antimicrobial properties, with research encompassing antibacterial, antifungal, and antiparasitic activities.

The antibacterial potential of quinoline-3-carboxylic acid analogs has been evaluated against a range of bacterial species. Studies have shown that these compounds exhibit promising activity, particularly against Gram-positive bacteria. For instance, certain synthesized hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivatives have displayed interesting antibacterial effects. nih.govnih.gov One particular compound in this series demonstrated good activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and against Bacillus subtilis with an MIC of 0.78 µg/mL. nih.govnih.gov

Another study focusing on 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrryl)quinoline-3-carboxylic acid, an analog of nalidixic acid, reported significant activity against both Gram-positive and Gram-negative bacteria. nih.gov This compound was found to be more active than nalidixic acid, piromidic acid, and pipemidic acid. nih.gov Furthermore, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized and showed significant antibacterial activities. nih.gov One of the most potent compounds from this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited MIC values of 4.1 µg/mL against Staphylococcus aureus, 3.1 µg/mL against Staphylococcus epidermidis, 3.1 µg/mL against Micrococcus luteus, 2.4 µg/mL against Bacillus cereus, 1 µg/mL against Escherichia coli, and 1 µg/mL against Klebsiella pneumoniae. nih.gov

Table 1: Antibacterial Activity of 4-Hydroxy-6-propoxyquinoline-3-carboxylic acid Analogs

Compound/Analog Bacterial Strain MIC (µg/mL)
Hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivative Staphylococcus aureus 0.39
Hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivative Bacillus subtilis 0.78
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus aureus 4.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus epidermidis 3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Micrococcus luteus 3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Bacillus cereus 2.4
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Escherichia coli 1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Klebsiella pneumoniae 1

In addition to antibacterial effects, research has explored the antifungal properties of quinoline-3-carboxylic acid analogs. Certain derivatives have shown good activity against the fungal pathogen Candida albicans. For example, two compounds from a series of hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid and tetrahydroquino[7,8-b]benzodiazepine analogs displayed MIC values of 1.56 µg/mL and 0.78 µg/mL against C. albicans. nih.govnih.gov In contrast, a study on 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives found that while they possessed significant antibacterial activity, their antifungal activity was generally weak. nih.gov The most potent antibacterial compound in that series showed an MIC of 25 µg/mL against Candida albicans and >100 µg/mL against Aspergillus niger. nih.gov

Table 2: Antifungal Activity of 4-Hydroxy-6-propoxyquinoline-3-carboxylic acid Analogs

Compound/Analog Fungal Strain MIC (µg/mL)
Tetrahydroquino[7,8-b]benzodiazepine analog 5a Candida albicans 1.56
8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor 9 Candida albicans 0.78
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Candida albicans 25
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Aspergillus niger >100

Information regarding the specific antiparasitic investigations of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid and its direct analogs is limited in the provided search results. While quinoline-based compounds are known for their antimalarial activity, specific data on the antiparasitic effects of this particular compound and its close analogs were not detailed in the available literature.

In Vitro Anticancer Research and Cell Line Studies

The anticancer potential of quinoline (B57606) carboxylic acid derivatives has been a significant area of investigation. Studies have explored the antiproliferative effects of these compounds against various cancer cell lines. Research on a range of quinoline derivatives, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, has demonstrated their potential to reduce the viability of cancer cells. nih.gov

Specifically, certain quinoline derivatives have shown remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov One study highlighted that quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid possessed the most significant growth inhibition capabilities against MCF7 cells. nih.gov Furthermore, quinoline-2-carboxylic acid was the only derivative in that study to show significant cytotoxicity against the cervical HELA cancer cell line. nih.gov However, it is noteworthy that in a separate study, none of the tested hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid and tetrahydroquino[7,8-b]benzodiazepine analogs showed any anticancer activity against the solid breast cancer cell line MCF-7. nih.gov

Anti-inflammatory Research Perspectives

The anti-inflammatory properties of quinoline derivatives have also been a focus of research. Studies have indicated that certain quinoline-related carboxylic acids exhibit appreciable anti-inflammatory activities. nih.gov In one study, quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated impressive anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity. nih.gov Another study on a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed high anti-inflammatory effects in a xylene-induced ear edema test in mice, with effects comparable to diclofenac and celecoxib. nih.gov

Enzyme Inhibition Studies and Target Identification

The mechanism of action of 4-hydroxyquinoline-3-carboxylic acids has been linked to enzyme inhibition. Research has shown that these compounds can act as inhibitors of dehydrogenase enzymes. nih.gov Specifically, studies have been conducted on their inhibitory effects on cytoplasmic malate dehydrogenase, lactate dehydrogenase, and mitochondrial malate dehydrogenase. nih.gov Lipophilic congeners of 4-hydroxyquinoline-3-carboxylic acid have demonstrated a clear specificity for inhibiting the mitochondrial enzyme. nih.gov This inhibition of cellular respiration provides an indication of their potential mechanism for exerting biological effects. nih.gov

DNA Gyrase Inhibition Research

The 4-hydroxy-2-quinolone-3-carboxamide scaffold, a close structural relative of 4-hydroxyquinoline-3-carboxylic acid, has been identified as a promising framework for the development of novel inhibitors targeting the bacterial enzyme DNA gyrase. nih.gov DNA gyrase is essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov

Research into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has demonstrated that these molecules can act as potent inhibitors of the B subunit of DNA gyrase (GyrB) from Staphylococcus aureus. nih.gov One study identified a hit compound, f1, which displayed moderate inhibition of S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. nih.gov Further synthesis and structure-activity relationship (SAR) studies led to the development of derivatives with enhanced potency. Notably, compounds f4 and f14 emerged as the most powerful inhibitors in this series, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov These findings underscore the importance of the 4-hydroxy-2-quinolone fragment for GyrB inhibition and suggest that modifications at other positions can significantly modulate activity. nih.gov

Table 1: Inhibition of S. aureus DNA Gyrase B by Selected 4-hydroxy-2-quinolone-3-carboxamide Derivatives

Compound IC₅₀ (µM)
f1 1.21
f4 0.31

This table displays the half-maximal inhibitory concentration (IC₅₀) values of selected N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivatives against the S. aureus DNA gyrase B subunit.

Ubiquinol-cytochrome-c Reductase Inhibition Studies

Ubiquinol-cytochrome-c reductase, also known as Complex III, is a critical component of the electron transport chain in mitochondria. wikipedia.org Its inhibition can disrupt cellular respiration and ATP production. wikipedia.org Extensive searches of scientific literature did not yield specific research on the inhibition of ubiquinol-cytochrome-c reductase by 4-hydroxy-6-propoxyquinoline-3-carboxylic acid or its close structural analogs. Known inhibitors of this complex, such as antimycin A and myxothiazol, belong to different chemical classes. wikipedia.org

Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition Research

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell survival, proliferation, and growth; its aberrant activation is a hallmark of many human cancers. nih.gov The alpha isoform, PI3Kα, is a frequently mutated and overexpressed enzyme in tumors, making it an attractive target for cancer therapy. nih.gov While no direct studies on 4-hydroxy-6-propoxyquinoline-3-carboxylic acid were identified, research into related quinazoline (B50416) derivatives has shown promise. One study on a series of 4-aminoquinazoline derivatives identified a compound, 6b, that selectively inhibited PI3Kα with an IC₅₀ of 13.6 nM. nih.gov This compound effectively suppressed the PI3K/Akt pathway in HCT116 colon cancer cells, leading to cell cycle arrest and apoptosis. nih.gov These findings suggest that the broader quinoline/quinazoline scaffold may be a viable starting point for the development of PI3Kα inhibitors.

Alpha-Glucosidase and Urease Inhibition Studies

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and controlling postprandial hyperglycemia. nih.gov The 4-hydroxyquinoline core structure has been incorporated into novel compounds with significant α-glucosidase inhibitory activity.

A study focused on 4-hydroxyquinolinone-hydrazone derivatives found that these compounds exhibited good to moderate inhibition of the enzyme, with many showing greater potency than the standard drug, acarbose. nih.gov The synthesized molecules displayed IC₅₀ values ranging from 93.5 ± 0.6 µM to 575.6 ± 0.4 µM, compared to an IC₅₀ of 752.0 ± 2.0 µM for acarbose. nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates also identified potent α-glucosidase inhibitors, with the most active compound showing an IC₅₀ value of 15.85 µM, which was superior to acarbose (IC₅₀ = 17.85 µM). nih.gov

Table 2: α-Glucosidase Inhibition by Selected Quinoline Derivatives

Compound Class Most Potent IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM)
4-hydroxyquinolinone-hydrazones 93.5 752.0

This table shows the half-maximal inhibitory concentration (IC₅₀) values for the most potent compounds in two different series of quinoline derivatives against the α-glucosidase enzyme, compared to the standard inhibitor acarbose.

Urease Inhibition

Urease is an enzyme, particularly relevant in certain bacteria like Helicobacter pylori, that hydrolyzes urea into ammonia, leading to a pH increase that can contribute to pathologies such as peptic ulcers and gastritis. mdpi.com Inhibition of urease is therefore a target for treating such infections. nih.gov A review of the available literature did not provide specific data on the urease inhibitory activity of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid or its direct derivatives.

Other Biological Activities under Academic Scrutiny

Antiviral Activity

The quinoline carboxylic acid scaffold has been investigated for its potential as an antiviral agent. Research has shown that these compounds can act by targeting host-cell enzymes rather than viral proteins, which may reduce the likelihood of drug resistance. elsevierpure.comfigshare.com A study on 4-quinoline carboxylic acid analogues identified a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), which inhibits the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). elsevierpure.comfigshare.com This enzyme is crucial for pyrimidine biosynthesis, which is required for viral replication. Compound C44 demonstrated potent inhibition of human DHODH with an IC₅₀ of 1 nM and inhibited the replication of Vesicular Stomatitis Virus (VSV) and Influenza A virus (WSN-Influenza) with half-maximal effective concentrations (EC₅₀) of 2 nM and 41 nM, respectively. elsevierpure.comfigshare.com Additionally, a series of 4-oxoquinoline-3-carboxamide derivatives were tested against bovine herpesvirus type 5, with the most promising compound exhibiting an EC₅₀ of 6.0 µM. nih.gov

Antioxidant Activity

Compounds containing a hydroxyquinoline structure are known to be of interest for their antioxidant properties. The ability to scavenge free radicals can be beneficial in combating oxidative stress, which is implicated in numerous diseases. Studies on various 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have confirmed their antioxidant potential using methods like the ABTS assay. researchgate.net However, the antioxidant effect can be complex. One study on 7-fluoro- and 7-chloro-4-hydroxyquinoline-3-carboxylic acids found that while they acted as antioxidants when dissolved in DMSO, they exhibited pro-oxidant behavior when incorporated into dipalmitoyl phosphatidylcholine (DPPC) vesicles. nih.gov This suggests that the local environment and distribution of the compound significantly influence its activity. nih.gov Another study on quinoline-hydrazone and benzimidazole derivatives of quinoline-4-carboxylic acid found weak antioxidant activity compared to ascorbic acid, with a quinoline-hydrazone derivative showing the best result with an IC₅₀ of 843.52 ppm in a DPPH assay. nih.gov

No Specific Research Found for "4-hydroxy-6-propoxyquinoline-3-carboxylicacid"

While research exists for structurally similar quinoline derivatives, such as those with different substitution patterns (e.g., chloro, nitro, or carboxyphenylcarbamoyl groups), this information is not directly applicable to "this compound." Extrapolating findings from different molecules would not provide the scientifically accurate and specific analysis required by the article's outline.

Therefore, it is not possible to generate the requested content for the following sections and subsections, as no dedicated studies were identified:

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Without primary research data on "4-hydroxy-6-propoxyquinoline-3-carboxylicacid," any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed before a detailed computational and theoretical analysis can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For quinoline (B57606) derivatives, including 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, QSAR studies are instrumental in predicting biological activities and guiding the design of new, more potent analogues. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com

The development of a QSAR model for a series of compounds related to 4-hydroxy-6-propoxyquinoline-3-carboxylic acid would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. dergipark.org.tr For instance, in studies of quinoline derivatives, descriptors can range from simple constitutional parameters like molecular weight to more complex 3D descriptors derived from the molecule's conformation. nih.govresearchgate.net

A hypothetical set of molecular descriptors that could be used in a QSAR study of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid and its analogues is presented in Table 1. These descriptors would be calculated for a series of related compounds with varying biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical model that correlates these descriptors with the observed activity. brieflands.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues.

Descriptor TypeDescriptor NameHypothetical Value for this compoundDescription
ConstitutionalMolecular Weight (MW)261.26The sum of the atomic weights of all atoms in the molecule.
TopologicalTopological Polar Surface Area (TPSA)78.69 ŲThe surface area of polar atoms in a molecule, which correlates with drug transport properties.
ElectronicLogP2.85The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
GeometricalMolecular Volume230.5 ųThe volume of the molecule in three-dimensional space.
HybridNumber of Hydrogen Bond Donors2The number of hydrogen atoms attached to electronegative atoms (O, N).
HybridNumber of Hydrogen Bond Acceptors4The number of electronegative atoms (O, N) with lone pairs.

Quantum Chemical Parameters and Their Correlation with Biological Data

Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules, which is crucial for their reactivity and biological interactions. ijsdr.org For 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, quantum chemical parameters can be calculated to elucidate its electronic properties and correlate them with its biological activity. orientjchem.org Methods like Density Functional Theory (DFT) are commonly used to compute these parameters for quinoline derivatives.

The correlation of these quantum chemical parameters with biological data can provide insights into the mechanism of action. For example, a strong correlation between the HOMO energy and the inhibitory activity of a series of quinoline derivatives against a particular enzyme might suggest that electron donation is a key step in the binding process. Similarly, the distribution of electrostatic potential on the molecular surface can highlight regions important for receptor recognition.

Table 2 presents a set of hypothetical quantum chemical parameters for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid. In a research setting, these parameters would be calculated for a series of analogues and then statistically correlated with experimental biological data to understand structure-activity relationships at an electronic level.

Table 2: Hypothetical Quantum Chemical Parameters for this compound.

ParameterHypothetical ValueSignificance
Energy of HOMO-6.2 eVRelates to the electron-donating ability of the molecule.
Energy of LUMO-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Electron Affinity1.5 eVEnergy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential7.0 eVThe amount of energy required to remove an electron from an isolated atom or molecule.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of quinoline-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) core. The 4-hydroxy group and the 3-carboxylic acid moiety are often crucial for activity, potentially acting as key pharmacophoric features that interact with biological targets. nih.gov

The propoxy group at the 6-position is anticipated to modulate the lipophilicity of the molecule. This alteration in physicochemical properties can affect cell permeability, metabolic stability, and interaction with the target protein. Studies on similar quinoline structures have shown that the size and nature of the alkoxy group can influence potency and selectivity. For instance, in a series of quinolone derivatives, variations in the substituent at the 6-position have been shown to impact antibacterial activity.

Furthermore, modifications at other positions of the quinoline ring can fine-tune the biological profile. For example, the introduction of different groups at the 2-position can lead to significant changes in activity. Research on related quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase has highlighted the importance of bulky hydrophobic substituents at the C(2) position for potent inhibition. nih.gov

Interactive Data Table: Impact of Substituents on Quinolone Activity (Illustrative)

Compound ID R1 (Position 2) R2 (Position 6) R3 (Position 7) Biological Activity (IC50, µM)
A -H -OCH2CH2CH3 -H Data not available
B -CH3 -OCH2CH2CH3 -H Data not available
C -Phenyl -OCH2CH2CH3 -H Data not available
D -H -F -Piperazinyl Varies with target

| E | -H | -OCH3 | -H | Varies with target |

Note: This table is illustrative and based on general SAR principles of quinolones, as specific data for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid analogs is not available.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features. For the 4-hydroxy-6-propoxyquinoline-3-carboxylic acid scaffold, this could involve replacing the quinoline core with other bicyclic heteroaromatic systems such as quinazoline (B50416), quinoxaline, or thienopyrimidine. unica.it Such modifications can lead to compounds with altered selectivity profiles, improved pharmacokinetic properties, or novel intellectual property. For instance, the replacement of a quinoline with a quinazoline has been explored in the development of kinase inhibitors.

Bioisosteric replacement is another key strategy for optimizing lead compounds. drughunter.com In the context of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, several functional groups could be subject to bioisosteric replacement:

Carboxylic Acid Group: The carboxylic acid at the 3-position is a common site for bioisosteric replacement to improve oral bioavailability and cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles. drughunter.comopenaccessjournals.com The choice of bioisostere can significantly impact the acidity and, consequently, the pharmacokinetic profile of the compound.

4-Hydroxy Group: The 4-hydroxy group can be replaced with other hydrogen bond donors or acceptors, such as an amino group or a thiol group, to explore different interactions with the target protein.

Propoxy Group: The propoxy group at the 6-position can be replaced by other alkoxy groups of varying chain lengths or by bioisosteres such as alkylthio or alkylamino groups to fine-tune lipophilicity and metabolic stability.

Design Principles for Enhanced Target Specificity

Enhancing the target specificity of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid derivatives requires a deep understanding of the target's three-dimensional structure. Structure-based drug design approaches, including molecular docking and crystallography, are invaluable in this regard.

Key design principles include:

Exploiting Unique Pockets: Introducing substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with unique pockets or residues in the target enzyme that are not present in off-target proteins.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity, polarity, and hydrogen bonding capacity to favor binding to the desired target over others. The propoxy group at the 6-position plays a significant role in this aspect.

Conformational Constraint: Introducing rigid elements or cyclic structures to lock the molecule into a specific conformation that is optimal for binding to the intended target. This can reduce the entropic penalty of binding and improve selectivity.

Advanced Applications in Materials Science and Analytical Chemistry Research

Integration into Polymer and Coating Systems

Quinoline (B57606) derivatives are recognized for their potential integration into polymer and coating systems, owing to their rigid structure, thermal stability, and unique photophysical properties. While direct studies on the propoxy-substituted compound are scarce, related quinoline structures have been explored for creating advanced materials.

Potential Research Directions:

High-Performance Polymers: The incorporation of quinoline moieties, such as 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, into polymer backbones could enhance thermal resistance and mechanical strength. The carboxylic acid group provides a reactive site for polymerization reactions, such as esterification or amidation, to form polyesters or polyamides.

Functional Coatings: As components in coatings, quinoline derivatives can offer benefits like UV protection, corrosion resistance, and altered optical properties. The hydroxy and propoxy groups on the quinoline ring can influence the solubility and compatibility of the molecule with different polymer matrices and solvents, a critical factor in coating formulation.

Table 1: Potential Effects of Integrating Quinoline-3-Carboxylic Acid Derivatives into Polymers

Property EnhancedPotential Mechanism
Thermal StabilityThe rigid aromatic structure of the quinoline ring can increase the degradation temperature of the polymer.
Mechanical StrengthStrong intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid) can improve polymer chain cohesion.
UV ResistanceThe quinoline core can absorb UV radiation, protecting the polymer matrix from photodegradation.

Further empirical research is necessary to specifically quantify the impact of the 6-propoxy substituent on these properties.

Role as Reagents in Metal Ion Detection Methodologies

The nitrogen atom in the quinoline ring and the oxygen atoms in the hydroxyl and carboxyl groups of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid make it a potential chelating agent for metal ions. This characteristic is the basis for its application in analytical chemistry as a reagent for metal ion detection. Quinoline-based sensors often exhibit high sensitivity and selectivity for specific metal ions.

Research Findings on Related Compounds:

Studies on various quinoline derivatives have demonstrated their efficacy as fluorescent sensors for a range of metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. acs.orgrsc.orgnanobioletters.com The mechanism of detection typically involves a change in the fluorescence properties of the quinoline compound upon binding with a metal ion. This can manifest as either fluorescence quenching or enhancement. acs.org

Selectivity and Sensitivity: The specific substituents on the quinoline ring play a crucial role in determining the selectivity towards different metal ions. The electronic properties and steric hindrance introduced by the propoxy group at the 6-position, combined with the hydroxyl and carboxylic acid groups, would influence the binding affinity and selectivity of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid for various metal cations.

Detection Methodologies: These compounds are often employed in fluorometric and colorimetric detection methods. The formation of a complex between the quinoline derivative and a metal ion leads to a measurable change in the absorption or emission spectrum.

Table 2: Metal Ions Detected by Quinoline-Based Fluorescent Sensors

Metal IonDetection PrincipleReference
Fe³⁺, Fe²⁺, Cu²⁺Fluorescence quenching acs.org
Fe³⁺Selective and sensitive fluorescence detection rsc.org
Zn²⁺Chelation-enhanced fluorescence nanobioletters.com

While these findings pertain to other quinoline derivatives, they establish a strong precedent for the potential utility of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid in the development of new analytical methods for metal ion detection. Specific experimental validation is required to determine its precise capabilities and limitations in this role.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The efficient and versatile synthesis of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid is a foundational step for its comprehensive investigation. While established methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, offer a starting point, future research could focus on developing more innovative and sustainable synthetic strategies. These could include:

Continuous flow chemistry: Implementing flow chemistry approaches could enable safer, more scalable, and highly controlled production of the target compound.

Catalytic C-H activation: Exploring novel catalytic systems to directly functionalize the quinoline core could provide more atom-economical and environmentally friendly synthetic routes.

A comparative analysis of potential synthetic starting materials is presented in the table below:

Starting MaterialPotential AdvantagesPotential Challenges
3-PropoxyanilineReadily available starting material for building the quinoline core.May require multiple steps and careful control of reaction conditions.
Diethyl malonateCommon reagent for the formation of the carboxylic acid and hydroxypyridinone ring.Potential for side reactions if not managed properly.

Identification of New Biological Targets

The structural motif of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid suggests potential interactions with a variety of biological targets. While its specific targets are yet to be elucidated, research on analogous quinoline derivatives provides valuable clues. For instance, various 4-hydroxy-2-quinolone-3-carboxamides have been investigated as potential anticancer agents, specifically as inhibitors of phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Furthermore, derivatives of 4-quinolone-3-carboxamide have been identified as potent and selective ligands for the cannabinoid type-2 receptor (CB2R). nih.gov

Future research should, therefore, involve comprehensive screening of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid against a panel of biologically relevant targets, including but not limited to:

Kinases: Given the prevalence of quinoline-based kinase inhibitors, exploring its effect on various kinases involved in cell signaling and proliferation is a logical step.

G-protein coupled receptors (GPCRs): The diverse roles of GPCRs in physiology and disease make them attractive targets for novel small molecules.

Enzymes involved in metabolic pathways: Investigating the compound's influence on key metabolic enzymes could uncover new therapeutic applications.

Advanced Computational Modeling Approaches

In silico methods are indispensable tools in modern drug discovery, offering predictive insights into the behavior of molecules and guiding experimental efforts. For 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, advanced computational modeling can be employed to:

Predict ADMET properties: Computational models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, helping to identify potential liabilities early in the development process.

Perform virtual screening: Docking studies against libraries of known protein structures can help to identify potential biological targets.

Elucidate structure-activity relationships (SAR): By modeling the interactions of the compound with its putative targets, researchers can understand the key structural features responsible for its activity and design more potent analogs.

A study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides utilized computational methods to understand their binding interactions with PI3Kα. mdpi.com Similarly, spectroscopic investigations combined with Density Functional Theory (DFT) calculations have been used to characterize related quinoline carboxylic acid derivatives. chemrxiv.org

Exploration of Emerging Applications in Chemical Biology

Beyond its potential as a therapeutic agent, 4-hydroxy-6-propoxyquinoline-3-carboxylic acid could find applications as a tool in chemical biology. These applications could include:

Development of fluorescent probes: The quinoline scaffold is known to exhibit interesting photophysical properties. Modifications to the core structure could lead to the development of fluorescent probes for imaging biological processes.

Design of affinity-based probes: By attaching a reactive group or a tag, the compound could be used to identify and isolate its protein targets from complex biological mixtures.

Use in fragment-based drug discovery: The core scaffold could serve as a starting point for the development of more complex and potent inhibitors through fragment-based screening approaches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-6-propoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous quinoline derivatives (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) are synthesized via substitution reactions at the 6-position using alkoxy groups under reflux conditions with polar aprotic solvents like DMF . Yield optimization depends on stoichiometric ratios, temperature control (70–90°C), and purification via recrystallization (e.g., using ethanol/water mixtures). Catalysts such as H₂SO₄ or Lewis acids may enhance reaction efficiency. Post-synthesis characterization with HPLC or TLC is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-hydroxy-6-propoxyquinoline-3-carboxylic acid and its intermediates?

  • Methodological Answer :

  • 1H/13C-NMR : Resolves proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns, especially for intermediates like 6-propoxy-substituted precursors .
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretches at 3200–3500 cm⁻¹ and carboxylic acid C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography (if applicable): Validates crystal structure and hydrogen-bonding networks .

Q. How does the 6-propoxy group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The 6-propoxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy), reducing aqueous solubility but improving stability in organic solvents. Solubility can be tested via shake-flask methods in buffered solutions (pH 1–13) at 25°C. Stability studies under oxidative conditions (e.g., H₂O₂ exposure) or thermal stress (40–60°C) should include HPLC monitoring to track degradation products like 4-oxo derivatives .

Advanced Research Questions

Q. How do structural modifications at the 6-propoxy position affect bioactivity in enzyme inhibition assays?

  • Methodological Answer : Substituent effects can be systematically studied using SAR (Structure-Activity Relationship) models. For example:

  • Replace the propoxy group with bulkier alkoxy chains (e.g., isopropoxy) to assess steric effects on binding to targets like HIV-1 integrase .
  • Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate electron density and interaction with enzymatic active sites.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with in vitro IC₅₀ values from fluorescence-based assays .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or purity. To address this:

  • Standardize solubility measurements using USP guidelines.
  • Compare experimental data with computational predictions (e.g., COSMO-RS or Hansen solubility parameters).
  • Validate results via inter-laboratory studies using identical batches and analytical protocols (e.g., UV-Vis quantification at λ_max ~310 nm) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity at the 6-position?

  • Methodological Answer : Key challenges include:

  • Byproduct Formation : Competing reactions at the 4-hydroxy or 3-carboxylic acid groups may occur. Mitigate via protecting groups (e.g., acetylating the -OH group before substitution) .
  • Catalyst Efficiency : Transition from batch to flow chemistry with immobilized catalysts (e.g., Pd/C) to improve regioselectivity and reduce reaction time .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from homologs.

Data Contradictions and Mechanistic Studies

Q. Why do conflicting reports exist on the compound’s redox behavior in biological systems?

  • Methodological Answer : Redox activity may vary due to:

  • Environmental Factors : Oxygen levels or glutathione concentrations in cell-based assays can alter oxidation pathways (e.g., formation of 4-oxo derivatives) .
  • Analytical Sensitivity : Use cyclic voltammetry to standardize redox potential measurements (±0.1 V vs. Ag/AgCl) and correlate with in vitro ROS scavenging assays .

Q. How can computational modeling improve the design of 4-hydroxy-6-propoxyquinoline-3-carboxylic acid derivatives for targeted drug delivery?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize interactions with biological membranes.
  • MD Simulations : Model diffusion through lipid bilayers or binding to serum proteins (e.g., albumin) to assess bioavailability .
  • QSAR Models : Train algorithms on datasets of analogous quinolines to forecast ADMET profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.